3-Fluorophenylacetic acid

Catalog No.
S703325
CAS No.
331-25-9
M.F
C8H7FO2
M. Wt
154.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorophenylacetic acid

CAS Number

331-25-9

Product Name

3-Fluorophenylacetic acid

IUPAC Name

2-(3-fluorophenyl)acetic acid

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C8H7FO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11)

InChI Key

YEAUYVGUXSZCFI-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CC(=O)O

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)O

3-Fluorophenylacetic acid is an aromatic carboxylic acid with a fluorine atom attached to the third position of the phenyl ring. It exists as a white to off-white crystalline solid at room temperature []. This compound finds significance as a building block in organic synthesis, particularly for the creation of more complex molecules like pentaamine and bis-heterocyclic libraries []. Additionally, it serves as an intermediate in the synthesis of various pharmaceuticals [].


Molecular Structure Analysis

The key feature of 3-Fluorophenylacetic acid's structure is the presence of a benzene ring (phenyl group) with a fluorine atom substituted at the third carbon position. This fluorine atom introduces a slight electron-withdrawing effect, influencing the reactivity of the molecule []. The carboxylic acid group (COOH) is attached to the second carbon of the phenyl ring. This combination of an aromatic ring and a carboxylic acid functional group creates a versatile molecule for further chemical modifications [].


Chemical Reactions Analysis

  • Synthesis: A common method for synthesizing 3-Fluorophenylacetic acid involves the Friedel-Crafts acylation reaction. This reaction utilizes 3-fluorobenzoyl chloride and acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) [].

Balanced Chemical Equation:

3-FC6H4COCl + (CH₃CO)₂O -> 3-FC6H4CH₂COOH + CH₃COOH (excess)
  • Other Reactions: The carboxylic acid group allows for further reactions like esterification, amidation, and peptide bond formation. These reactions can lead to the creation of various derivatives with specific properties for research purposes [].

Physical And Chemical Properties Analysis

  • Melting Point: 45.0 to 49.0 °C [].
  • Boiling Point: 125 °C/2.5 mmHg (at reduced pressure) [].
  • Solubility: Soluble in organic solvents like ethanol, methanol, and dimethylformamide (DMF) []. Insoluble in water [].
  • Stability: Stable under normal storage conditions [].

Building Block for Organic Synthesis:

-Fluorophenylacetic acid serves as a valuable building block in organic synthesis, particularly for the construction of complex molecules. Studies have shown its utility in synthesizing diverse libraries of compounds, including:

  • Pentaamines: These are molecules containing five amine functional groups (NH2). 3-Fluorophenylacetic acid has been employed to create libraries of pentaamines with potential applications in drug discovery [].
  • Bis-heterocycles: These are molecules containing two heterocyclic rings, which are ring structures incorporating atoms other than carbon in the ring. 3-Fluorophenylacetic acid has been utilized in the synthesis of bis-heterocycle libraries, which are explored for their potential biological activities [].

Potential Applications in Medicinal Chemistry:

The presence of the fluorine atom in 3-fluorophenylacetic acid introduces unique properties that can be advantageous in drug design. These properties include:

  • Enhanced lipophilicity: This refers to the increased ability of a molecule to dissolve in fats. The fluorine atom can improve the lipophilicity of 3-fluorophenylacetic acid derivatives, potentially aiding their absorption and distribution within the body [].
  • Modulation of biological activity: The incorporation of fluorine can subtly alter the interaction of a molecule with biological targets, potentially leading to improved potency or selectivity in drug candidates [].

XLogP3

1.7

LogP

1.65 (LogP)

Melting Point

43.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 202 companies from 6 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

331-25-9

Wikipedia

3-Fluorophenylacetic acid

General Manufacturing Information

Benzeneacetic acid, 3-fluoro-: INACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types